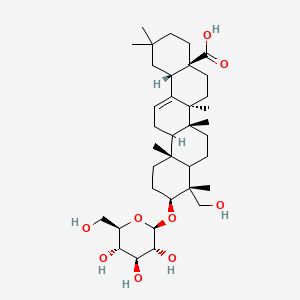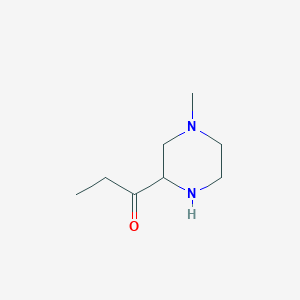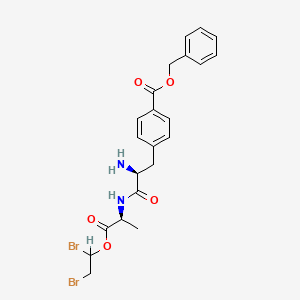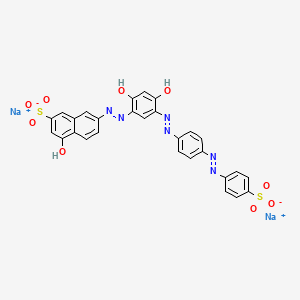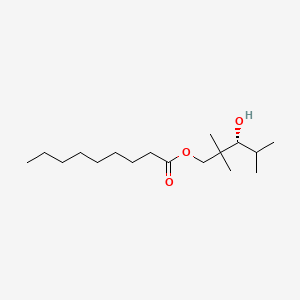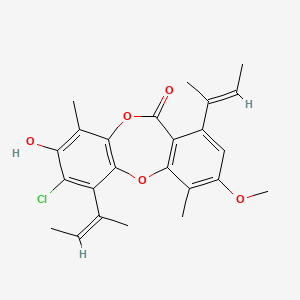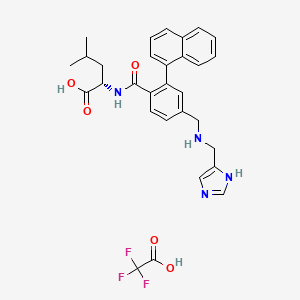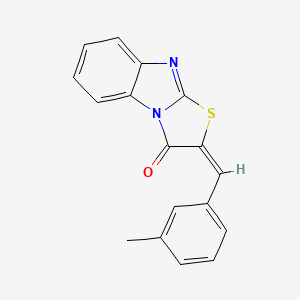
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- is a heterocyclic compound that features a fused thiazole and benzimidazole ring system. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- typically involves the condensation of appropriate thiazole and benzimidazole precursors under specific conditions. Common reagents might include aldehydes, amines, and catalysts that facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives with different substituents.
- Benzimidazole derivatives with various fused ring systems.
- Thiazole derivatives with different functional groups.
Uniqueness
Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((3-methylphenyl)methylene)- is unique due to its specific fused ring structure and the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
87986-86-5 |
|---|---|
Molecular Formula |
C17H12N2OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(2E)-2-[(3-methylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H12N2OS/c1-11-5-4-6-12(9-11)10-15-16(20)19-14-8-3-2-7-13(14)18-17(19)21-15/h2-10H,1H3/b15-10+ |
InChI Key |
JECWNODXJNCAAO-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


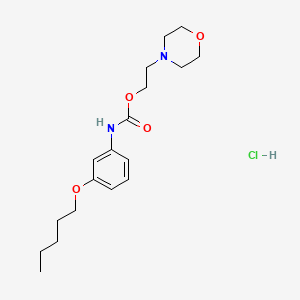

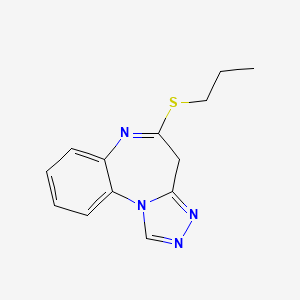
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)


